molecular formula C10H14O4 B1590458 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene CAS No. 78840-04-7

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

Cat. No. B1590458
CAS RN: 78840-04-7
M. Wt: 198.22 g/mol
InChI Key: AEZFHUSCRNLFCA-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene (2,6-BDM) is an important organic compound that has been studied for its various applications in the fields of organic synthesis, scientific research, and biochemistry. 2,6-BDM is a white crystalline solid with a molecular weight of 214.24 g/mol and a melting point of around 100°C. It is a highly versatile compound, with a wide range of applications in organic synthesis, scientific research, and biochemistry.

Scientific Research Applications

Biocatalysis

Biocatalysis: has emerged as a sustainable alternative to traditional chemical processes. The compound 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene can be synthesized using whole-cell biocatalysis , which offers a greener route by employing microbial cells as catalysts . This method not only simplifies the synthesis process but also reduces the environmental impact by minimizing the use of harsh chemicals.

Pharmaceutical Applications

In pharmacology , this compound serves as a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) . Its versatility in chemical reactions makes it a crucial intermediate in drug development, particularly in the creation of complex molecules that require precise chemo-, regio-, and stereoselectivity.

Materials Science

Materials science: benefits from the use of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene in the development of trigger-responsive polymers . These polymers can undergo rapid degradation upon exposure to specific triggers like UV light, acids, or bases, making them ideal for applications requiring controlled release mechanisms.

Analytical Chemistry

In analytical chemistry , 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is utilized as a ligand in the formation of metal complexes . These complexes are often used in analytical methods to detect, quantify, or study the structure of various chemical species.

Organic Synthesis

The compound is instrumental in organic synthesis , where it acts as an intermediate for constructing complex organic molecules . Its functional groups allow for multiple reaction pathways, aiding in the synthesis of diverse organic compounds.

Biochemistry

In biochemistry , the compound finds application in enzyme-mediated reactions. It’s used in studying enzyme catalysis and hydroxylating enzymes that are crucial for the sustainable synthesis of fine chemicals and pharmaceuticals .

Chemical Engineering

Lastly, in chemical engineering , this compound is part of novel processes aimed at improving the efficiency and sustainability of chemical production. Its role in biocatalytic processes is particularly noteworthy, as it helps in scaling up the production of chemicals with reduced environmental impact .

properties

IUPAC Name

[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFHUSCRNLFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CO)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552905
Record name (2,5-Dimethoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

CAS RN

78840-04-7
Record name (2,5-Dimethoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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